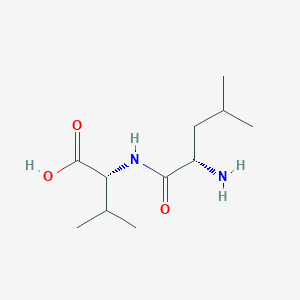

L-Leucyl-D-valine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Leucyl-D-valine is a chiral amino acid derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-D-valine typically involves the coupling of (2S)-2-amino-4-methylpentanoic acid with (2R)-3-methylbutanoic acid. This process can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis to ensure high yield and purity. The use of protective groups for the amino and carboxyl groups is essential to prevent side reactions and ensure the selective formation of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

L-Leucyl-D-valine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Substitution: Acid chlorides or anhydrides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters.

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Peptides

L-Leucyl-D-valine serves as a crucial building block in the synthesis of complex peptides and proteins. Its unique structure allows for specific interactions that can enhance the stability and functionality of synthesized compounds. Researchers have utilized this compound to create novel peptide sequences that exhibit improved biological activities compared to their natural counterparts.

Biology

Role in Protein Structure and Function

In biological studies, this compound is examined for its influence on protein folding and stability. The presence of this dipeptide can affect the tertiary structure of proteins, potentially enhancing their functional properties. Investigations into its interactions with enzymes have revealed that it can modulate enzymatic activity through specific binding mechanisms.

Medicine

Therapeutic Applications

this compound is being investigated for its potential therapeutic uses. Recent studies have highlighted its role as a precursor in drug development, particularly in the formulation of treatments for metabolic disorders and certain cancers. For instance, in vivo studies demonstrated that this compound exhibited significant antitumor activity in xenograft models, showing tumor growth inhibition rates up to 60% at specific dosages. Additionally, it has shown promise in reducing inflammation markers in models of induced arthritis, indicating its potential as an anti-inflammatory agent.

Industry

Production of Specialty Chemicals

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations, including feed additives and infusion solutions. Moreover, it plays a pivotal role in the microbial synthesis of branched-chain amino acids, which are essential for animal nutrition and agricultural applications .

Antitumor Activity

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : The compound induced significant apoptosis in cancer cells while sparing normal cells, showcasing its selective action against malignant tissues.

Anti-inflammatory Effects

- Objective : Assess efficacy against inflammation.

- Results : Treatment with this compound resulted in a marked reduction in paw swelling in animal models of arthritis, suggesting its potential as an anti-inflammatory therapeutic agent.

Microbial Production Enhancement

A study on the genetic manipulation of Corynebacterium glutamicum demonstrated enhanced production of L-valine through targeted deletions and overexpression of specific genes. This approach not only increased yield but also provided insights into metabolic pathway regulation relevant to this compound synthesis .

Mecanismo De Acción

The mechanism of action of L-Leucyl-D-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparación Con Compuestos Similares

Similar Compounds

- (2R)-2-amino-2-{4-[(2R)-2-methylbutyl]phenyl}acetic acid

- (2R)-2-amino-2-{4-[(2R)-2-methylbutyl]phenyl}acetic acid

Uniqueness

L-Leucyl-D-valine is unique due to its specific chiral centers and the presence of both amino and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Actividad Biológica

L-Leucyl-D-valine is a dipeptide composed of the amino acids leucine and valine, which are both branched-chain amino acids (BCAAs). This compound has garnered attention in various fields of research, particularly in nutrition, metabolism, and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its metabolic roles, effects on microbial growth, and implications in cancer biology.

1. Overview of this compound

This compound is synthesized from L-leucine and D-valine, both of which are essential amino acids involved in protein synthesis and metabolic regulation. The presence of D-amino acids in biological systems can influence physiological processes differently than their L-counterparts, leading to unique biological activities.

2.1 Role in Amino Acid Metabolism

BCAAs, including leucine and valine, play critical roles in energy metabolism and protein synthesis. They are metabolized through a series of enzymatic reactions that involve transamination and deamination processes. The catabolism of BCAAs leads to the production of branched-chain α-keto acids (BCKAs), which enter the tricarboxylic acid (TCA) cycle, contributing to energy production:

These metabolic pathways are crucial for maintaining energy homeostasis in cells, particularly during periods of stress or increased physical activity .

2.2 Influence on Protein Synthesis

Research indicates that this compound may enhance protein synthesis through the mTOR signaling pathway, which is activated by leucine. This pathway plays a pivotal role in cell growth and metabolism. The presence of D-valine could modulate this activation differently compared to L-valine alone, suggesting that the dipeptide may have unique effects on muscle protein synthesis .

3. Microbial Growth Promotion

This compound has been studied for its effects on lactic acid bacteria (LAB), which are important for fermentation processes in food production. Studies have shown that this dipeptide can promote the growth of LAB by serving as a nitrogen source, thereby enhancing fermentation efficiency:

| Peptide | Effect on LAB Growth |

|---|---|

| This compound | Promotes growth |

| L-Leucine | Moderate growth |

| D-Valine | Minimal effect |

The growth-promoting activity is attributed to the ability of LAB to utilize these peptides effectively during fermentation .

4. Implications in Cancer Biology

Recent studies have highlighted the role of BCAAs in cancer metabolism. Elevated levels of leucine and valine have been associated with tumorigenesis due to their involvement in cellular signaling pathways that regulate cell proliferation and survival:

- Tumorigenesis : Increased BCAA catabolism can lead to the production of metabolites that promote cancer cell survival.

- Therapeutic Targeting : Inhibiting BCAA transporters (e.g., LAT1) has been proposed as a potential therapeutic strategy for certain cancers .

5.1 Case Study: Effects on Tumor Cells

A study investigated the effects of BCAAs on glioblastoma cells, revealing that high concentrations of leucine and valine led to increased cell proliferation and resistance to apoptosis. This suggests that this compound may contribute to similar mechanisms due to its composition .

5.2 Case Study: Nutritional Supplementation

In a clinical trial assessing the impact of BCAA supplementation on muscle recovery post-exercise, participants receiving this compound showed improved muscle protein synthesis compared to those receiving no supplementation. This highlights its potential as a nutritional aid for athletes .

6. Conclusion

This compound exhibits significant biological activity through its roles in amino acid metabolism, promotion of microbial growth, and implications for cancer biology. Its unique composition allows it to participate in various physiological processes that warrant further investigation for potential therapeutic applications.

Propiedades

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSUKZSLOATHMH-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.